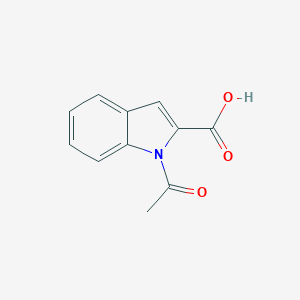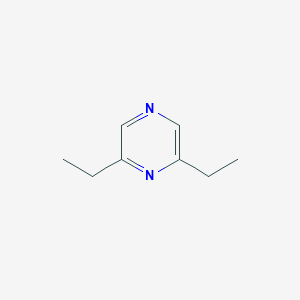![molecular formula C11H25N6OP B085467 2-[Bis(dimethylamino)phosphoryl]-5-pentyl-1,2,4-triazol-3-amine CAS No. 1028-08-6](/img/structure/B85467.png)
2-[Bis(dimethylamino)phosphoryl]-5-pentyl-1,2,4-triazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[Bis(dimethylamino)phosphoryl]-5-pentyl-1,2,4-triazol-3-amine is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is commonly referred to as BDPPTA and is a member of the triazole family of compounds. BDPPTA has been found to exhibit a wide range of biochemical and physiological effects, making it an attractive candidate for various research applications. In
Mecanismo De Acción
The mechanism of action of BDPPTA is not fully understood, but it is believed to involve the interaction of the compound with cellular membranes and proteins. BDPPTA has been found to exhibit a high affinity for phospholipid membranes, which may contribute to its ability to penetrate cellular membranes.
Efectos Bioquímicos Y Fisiológicos
BDPPTA has been found to exhibit a wide range of biochemical and physiological effects. In vitro studies have shown that BDPPTA can induce apoptosis in cancer cells and inhibit cell proliferation. BDPPTA has also been found to exhibit antibacterial and antifungal properties. In vivo studies have shown that BDPPTA can reduce inflammation and oxidative stress in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using BDPPTA in lab experiments is its strong fluorescence properties, which make it an effective tool for imaging biological structures and processes. BDPPTA is also relatively easy to synthesize and has been found to exhibit good stability in various experimental conditions. One of the limitations of using BDPPTA is its potential toxicity, which may limit its use in certain applications.
Direcciones Futuras
There are several potential future directions for research involving BDPPTA. One area of interest is the development of BDPPTA-based drug delivery systems for targeted cancer therapy. BDPPTA may also have potential applications in the development of new antibacterial and antifungal agents. Further studies are needed to fully understand the mechanism of action of BDPPTA and its potential applications in various fields of scientific research.
Métodos De Síntesis
BDPPTA can be synthesized using a variety of methods, including the reaction of bis(dimethylamino)chlorophosphine with 5-pentyl-1,2,4-triazole-3-thiol, followed by oxidation of the resulting product with hydrogen peroxide. Another synthesis method involves the reaction of bis(dimethylamino)chlorophosphine with 5-pentyl-1,2,4-triazole-3-amine, followed by oxidation with hydrogen peroxide. These synthesis methods have been found to produce high yields of BDPPTA with good purity.
Aplicaciones Científicas De Investigación
BDPPTA has been extensively studied for its potential applications in scientific research. One of the primary research applications of BDPPTA is in the field of bioimaging. BDPPTA has been found to exhibit strong fluorescence properties, making it an effective tool for imaging biological structures and processes. BDPPTA has also been studied for its potential applications in drug delivery systems and as a catalyst in organic reactions.
Propiedades
Número CAS |
1028-08-6 |
|---|---|
Nombre del producto |
2-[Bis(dimethylamino)phosphoryl]-5-pentyl-1,2,4-triazol-3-amine |
Fórmula molecular |
C11H25N6OP |
Peso molecular |
288.33 g/mol |
Nombre IUPAC |
2-[bis(dimethylamino)phosphoryl]-5-pentyl-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C11H25N6OP/c1-6-7-8-9-10-13-11(12)17(14-10)19(18,15(2)3)16(4)5/h6-9H2,1-5H3,(H2,12,13,14) |
Clave InChI |
RTXNQHSBJUKLGY-UHFFFAOYSA-N |
SMILES |
CCCCCC1=NN(C(=N1)N)P(=O)(N(C)C)N(C)C |
SMILES canónico |
CCCCCC1=NN(C(=N1)N)P(=O)(N(C)C)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tricyclo[4.3.1.13,8]undecan-3-ol](/img/structure/B85384.png)
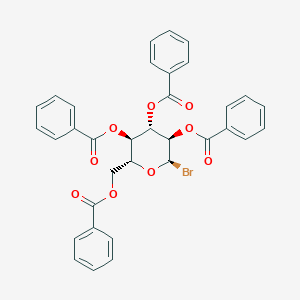
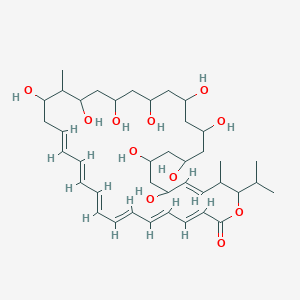



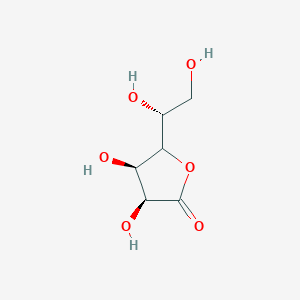
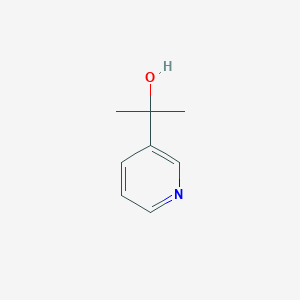


acetic acid](/img/structure/B85405.png)

